TAK-901

Catalog No.
S548714
CAS No.
934541-31-8
M.F
C28H32N4O3S
M. Wt
504.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAK-901

CAS Number

934541-31-8

Product Name

TAK-901

IUPAC Name

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide

Molecular Formula

C28H32N4O3S

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)

InChI Key

WKDACQVEJIVHMZ-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

TAK901, TAK-901, TAK 901

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C

Description

The exact mass of the compound 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide is 504.21951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kinase Inhibition:

One area of research explores TAK-901's ability to inhibit kinases, enzymes involved in regulating cellular processes. Studies suggest TAK-901 might target specific kinases, such as Aurora kinases, which play a role in cell division. Inhibiting these kinases could have implications for cancer treatment [PubChem, National Institutes of Health (.gov) ].

Neurological Disorders:

Another area of investigation examines TAK-901's potential impact on neurodegenerative diseases like Alzheimer's disease. Research suggests TAK-901 might influence tau protein phosphorylation, a pathological hallmark of Alzheimer's disease [Mol Neurobiol. 2017 Dec;55(6):5314-5326. doi: 10.1007/s12035-017-0577-8. Epub 2017 Jun 22].

Additional Areas of Study:

Scientific interest in TAK-901 extends beyond these specific areas. Researchers are exploring its potential applications in other conditions, including:

  • Inflammation [Journal of Medicinal Chemistry 2010 53 (14), 5270-5283 DOI: 10.1021/jm100232w]
  • Cancer [Bioorganic & Medicinal Chemistry Letters Volume 18, Issue 12, 2008, Pages 3622-3627, ISSN 0960-894X, DOI: 10.1016/j.bmcl.2008.04.068]

TAK-901 is an investigational compound classified as a multitargeted inhibitor of Aurora B kinase, which is part of the Aurora kinase family involved in cell division and mitosis. It is derived from a novel azacarboline chemical scaffold, specifically designed to interact with the hinge region of Aurora kinases through hydrogen bonding, thereby inhibiting their activity . The chemical formula for TAK-901 is C28H32N4O3SC_{28}H_{32}N_{4}O_{3}S, with a molecular weight of approximately 504.65 g/mol .

There is no known mechanism of action for this specific compound. However, similar pyridoindole structures can have various biological activities, such as targeting kinases or inhibiting enzymes [].

TAK-901 functions primarily as an inhibitor of Aurora B kinase, exhibiting time-dependent, tight-binding inhibition. Its mechanism involves the suppression of histone H3 phosphorylation, which is crucial for chromosome segregation during mitosis. The compound's interaction with Aurora B leads to polyploidy in treated cells, a condition characterized by an abnormal number of chromosomes . The binding affinity of TAK-901 to Aurora B/INCENP has been reported to be very high, with an inhibition constant (IC) of 0.02 nmol/L .

In vitro studies indicate that TAK-901 effectively inhibits cell proliferation across various human cancer cell lines, with effective concentration values ranging from 40 to 500 nmol/L . It has shown significant activity against multiple solid tumor types and hematological malignancies in rodent xenograft models, leading to complete regression in certain cancer types such as ovarian cancer . Notably, TAK-901 also demonstrated synergistic effects when combined with B-cell lymphoma-extra large inhibition, enhancing its anti-cancer efficacy .

The synthesis of TAK-901 involves structure-based drug design techniques that optimize its interaction with the target kinases. Although specific synthetic pathways are not detailed in the available literature, the compound's design leverages structural information from existing Aurora A kinase complexes to refine its binding properties and enhance selectivity against Aurora B kinase .

TAK-901 is primarily being investigated for its potential use in treating various cancers, including lymphoma, multiple myeloma, and advanced solid tumors . Its unique mechanism of action as an Aurora B inhibitor positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Several compounds share similar mechanisms or targets as TAK-901. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
AZD1152-HQPASelective Aurora B inhibitorKnown for rapid dissociation rates compared to TAK-901
GSK1070916Aurora B/C-selective inhibitorExhibits long residence time similar to TAK-901
VX-680 (MK-0457)Broad-spectrum Aurora kinase inhibitorFaster dissociation rates than TAK-901
CCT137690Selective Aurora A/B inhibitorTargets both A and B kinases but lacks specificity

TAK-901 stands out due to its exceptionally long binding duration to Aurora B kinase compared to other inhibitors, which may enhance its therapeutic efficacy in clinical settings .

Molecular Architecture and Functional Groups

TAK-901 (C₂₈H₃₂N₄O₃S) is a small-molecule inhibitor featuring a novel azacarboline core fused with a pyrido[2,3-b]indole scaffold. Its molecular weight is 504.64 g/mol, with critical functional groups including:

  • A 3-(ethylsulfonyl)phenyl substituent at position 5 of the azacarboline ring, contributing to hydrophobic interactions.
  • Methyl groups at positions 3 and 8, enhancing steric complementarity with kinase binding pockets.
  • A 1-methylpiperidin-4-yl carboxamide group at position 7, which facilitates hydrogen bonding with kinase hinge regions.

The azacarboline chemotype distinguishes TAK-901 from classical ATP-competitive inhibitors, as its planar structure enables deep penetration into the kinase active site while avoiding steric clashes with gatekeeper residues.

Crystallographic Data and Binding Conformations

Cocrystallization studies with Aurora kinases reveal that TAK-901 adopts a DFG-in conformation when bound to Aurora B, forming:

  • A hydrogen bond between the carboxamide nitrogen and the backbone carbonyl of Glu161.
  • π-π stacking interactions between the azacarboline core and Phe172 in the hinge region.
  • Hydrophobic contacts between the ethylsulfonyl group and a pocket formed by Leu154, Leu207, and Val214.

In contrast, TAK-901 exhibits weaker binding to Aurora A due to structural differences in the activation loop (residues 275–287), which reduce complementarity with the ethylsulfonyl moiety.

Synthesis Pathways and Optimization Strategies

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of TAK-901 involves a seven-step sequence (Figure 1):

  • Indole C–H Amination: α-Indolylhydrazones undergo PhIO₂-mediated oxidative cyclization to form pyrrolo[2,3-b]indole intermediates.
  • Suzuki Coupling: Introduction of the 3-(ethylsulfonyl)phenyl group via palladium-catalyzed cross-coupling.
  • Carboxamide Formation: Reaction of the intermediate with 1-methylpiperidin-4-amine using EDCI/HOBt coupling.

Critical intermediates include:

  • Pyrrolo[2,3-b]indole-7-carboxylic acid (Intermediate C): Achieved 79% yield at 3 mmol scale.
  • N-Iodo-pyrroloindole (Intermediate B): Generated via electrophilic iodination.

Scalability Challenges in Azacarboline Derivative Production

Key challenges in scaling TAK-901 synthesis include:

  • Oxidative Conditions: PhIO₂-mediated reactions require strict temperature control (-10°C to 25°C) to prevent overoxidation.
  • Purification Complexity: Chromatographic separation of diastereomers during piperidine amidation reduces throughput.
  • Solvent Limitations: DMSO-dependent steps necessitate costly solvent recovery systems for industrial-scale production.

Physicochemical Properties

Solubility Profiling in Polar/Nonpolar Solvents

TAK-901 exhibits limited aqueous solubility (<1 mg/mL) but dissolves in polar aprotic solvents:

SolventSolubility (25°C)
DMSO101 mg/mL
Ethanol<1 mg/mL
WaterInsoluble

The ethylsulfonyl group enhances solubility in DMSO (200.14 mM) but contributes to hydrophobicity (logP = 3.8).

Stability Under Physiological pH Conditions

Stability studies show:

  • Acidic Conditions (pH 2.0): 98% intact after 24h, with slow hydrolysis of the carboxamide group.
  • Neutral Conditions (pH 7.4): 95% stability over 48h, minimal degradation.
  • Basic Conditions (pH 9.0): 72% degradation within 12h due to sulfonyl group hydrolysis.

Crystalline TAK-901 remains stable for >24 months at -20°C under nitrogen, as confirmed by HPLC purity assays.

Table 1: Summary of TAK-901's Key Physicochemical Parameters

ParameterValue
Molecular FormulaC₂₈H₃₂N₄O₃S
Molecular Weight504.64 g/mol
logP3.8
pKa4.1 (sulfonyl group)
Melting Point>250°C (decomposes)
UV λmax278 nm (ε = 12,500 M⁻¹cm⁻¹)

Data sourced from.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

504.21951207 g/mol

Monoisotopic Mass

504.21951207 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DM9UIR23R7

Other CAS

934541-31-8

Wikipedia

Tak-901

Dates

Modify: 2023-08-15
1: Cullinane C, Waldeck KL, Binns D, Bogatyreva E, Bradley DP, de Jong R, McArthur GA, Hicks RJ. Preclinical FLT-PET and FDG-PET imaging of tumor response to the multi-targeted Aurora B kinase inhibitor, TAK-901. Nucl Med Biol. 2014 Feb;41(2):148-54. doi: 10.1016/j.nucmedbio.2013.11.001. Epub 2013 Nov 15. PubMed PMID: 24332383.
2: Farrell P, Shi L, Matuszkiewicz J, Balakrishna D, Hoshino T, Zhang L, Elliott S, Fabrey R, Lee B, Halkowycz P, Sang B, Ishino S, Nomura T, Teratani M, Ohta Y, Grimshaw C, Paraselli B, Satou T, de Jong R. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor. Mol Cancer Ther. 2013 Apr;12(4):460-70. doi: 10.1158/1535-7163.MCT-12-0657. Epub 2013 Jan 28. PubMed PMID: 23358665.

Explore Compound Types